molecular formula C11H12FI B8370835 1-(1-Fluoro-pent-4-enyl)-3-iodo-benzene

1-(1-Fluoro-pent-4-enyl)-3-iodo-benzene

Cat. No.: B8370835
M. Wt: 290.12 g/mol
InChI Key: WZZBOIGNKLLYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Fluoro-pent-4-enyl)-3-iodo-benzene is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom at the meta position and a 1-fluoro-pent-4-enyl chain at the para position. This structure combines electrophilic aromatic substitution patterns (iodo group) with aliphatic fluorination, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The fluorine atom enhances metabolic stability and lipophilicity, while the iodine atom facilitates further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C11H12FI

Molecular Weight

290.12 g/mol

IUPAC Name

1-(1-fluoropent-4-enyl)-3-iodobenzene

InChI

InChI=1S/C11H12FI/c1-2-3-7-11(12)9-5-4-6-10(13)8-9/h2,4-6,8,11H,1,3,7H2

InChI Key

WZZBOIGNKLLYAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C1=CC(=CC=C1)I)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 1-(1-Fluoro-pent-4-enyl)-3-iodo-benzene is compared to structurally analogous compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Substituents Physical State Melting Point/Boiling Point Key Reactivity/Applications References
This compound C₁₁H₁₁FI Iodo (meta), 1-fluoro-pent-4-enyl (para) Not reported Not reported Cross-coupling, fluorinated intermediates
1-Fluoro-3-(trans-4-propylcyclohexyl)benzene C₁₅H₂₁F Fluoro (meta), trans-4-propylcyclohexyl (para) Liquid Not reported Liquid crystals, electronic materials
1-Iodo-3-[(4-iodophenyl)ethynyl]benzene C₁₄H₈I₂ Iodo (meta), 4-iodophenylethynyl (para) Solid Not reported Photovoltaic materials, Suzuki couplings
Methyl 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate C₁₄H₁₂FN₅O₂ Fluoro (meta), methyl ester (para) Brown solid 258–260°C Kinase inhibitors, pharmaceutical synthesis
1-(3-Methoxyphenyl)ethanone C₉H₁₀O₂ Methoxy (meta), acetyl (para) Liquid BP: 245°C Fragrance intermediates, organic synthesis

Key Findings

Structural and Electronic Effects :

  • The iodo group in this compound enhances electrophilicity, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions). This contrasts with 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene , where the cyclohexyl group introduces steric bulk but limits reactivity to applications like liquid crystals .
  • The fluoro-pent-4-enyl chain provides both hydrophobicity and conformational flexibility, differing from the rigid ethynyl spacer in 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene , which is optimized for π-conjugation in optoelectronic materials .

Synthetic Accessibility: The compound in (methyl 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate) was synthesized via Suzuki-Miyaura coupling (70% yield), highlighting the utility of boronic acid intermediates. This contrasts with this compound, which would likely require halogen exchange or Grignard reactions for the fluoro-alkenyl chain.

Applications: 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene () is used in photovoltaic devices due to its extended conjugation, while 1-(3-Methoxyphenyl)ethanone () serves as a fragrance precursor. The target compound’s dual halogenation positions it as a candidate for bioactive molecule synthesis (e.g., fluorinated antitumor agents).

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